

Methyl 1-methylcyclopropyl ketone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 1-methylcyclopropyl ketone*

Cat. No.: *B072154*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Methyl 1-methylcyclopropyl ketone, also known as 1-acetyl-1-methylcyclopropane, is a valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring a strained cyclopropyl ring adjacent to a carbonyl group, imparts distinct reactivity that enables the construction of complex molecular architectures. This ketone serves as a key intermediate in the synthesis of a variety of organic compounds, with notable applications in the preparation of novel carbocyclic and heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.

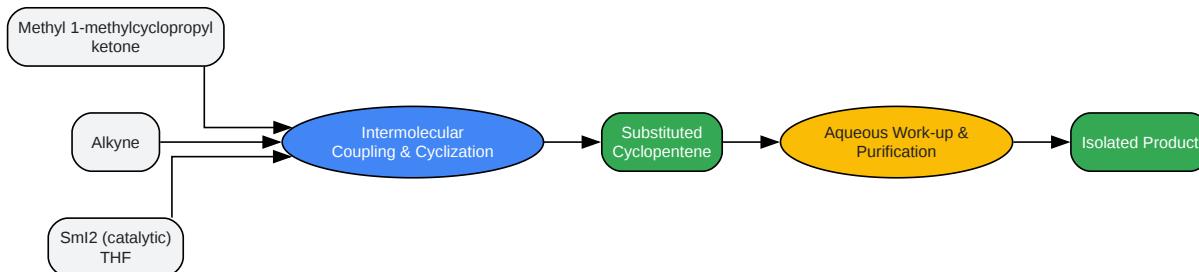
The presence of the 1-methylcyclopropyl group is of particular significance. The cyclopropyl ring is a well-recognized bioisostere for various functional groups in drug design, often leading to improved metabolic stability, enhanced potency, and modulated pharmacokinetic properties. The methyl group at the quaternary center further influences the steric and electronic properties of the molecule, offering a handle for controlling reactivity and selectivity in synthetic transformations.

This document provides detailed application notes and experimental protocols for key reactions utilizing **Methyl 1-methylcyclopropyl ketone** as a synthetic precursor.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **Methyl 1-methylcyclopropyl ketone** is provided below for reference in experimental design and characterization.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₀ O	[1][2]
Molecular Weight	98.14 g/mol	[2][3]
CAS Number	1567-75-5	[1][3]
Appearance	Clear colorless liquid	[4]
Boiling Point	125-128 °C (lit.)	[3][4]
Density	0.895 g/mL at 25 °C (lit.)	[3][4]
Refractive Index (n _{20/D})	1.434 (lit.)	[3][4]
¹ H NMR	Available	[5]
¹³ C NMR	Available	[5]
IR Spectrum	Available	[1][6]
Mass Spectrum	Available	[1]


Application Notes and Experimental Protocols

Samarium(II) Iodide-Catalyzed Intermolecular Coupling with Alkynes for the Synthesis of Substituted Cyclopentenes

One of the most powerful applications of cyclopropyl ketones is their participation in radical-mediated ring-opening reactions. Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that can induce the cleavage of the cyclopropyl ring, generating a radical intermediate that can be trapped by various coupling partners. The reaction of **Methyl 1-methylcyclopropyl ketone** with alkynes, catalyzed by SmI₂, provides a direct route to highly substituted cyclopentene derivatives, which are important structural motifs in numerous natural products and biologically active molecules.

The proposed mechanism involves a radical-relay process where reversible single-electron transfer from SmI₂ to the ketone generates a ketyl radical. This is followed by fragmentation of the cyclopropyl ring to form an enolate/radical intermediate. Intermolecular coupling with an

alkyne and subsequent cyclization and back electron transfer regenerates the SmI_2 catalyst and yields the cyclopentene product.

[Click to download full resolution via product page](#)

Caption: Workflow for SmI_2 -Catalyzed Cyclopentene Synthesis.

General Experimental Protocol: SmI_2 -Catalyzed Coupling of **Methyl 1-methylcyclopropyl ketone** with an Alkyne

This protocol is a representative example based on general procedures for the SmI_2 -catalyzed coupling of cyclopropyl ketones with alkynes.

Materials:

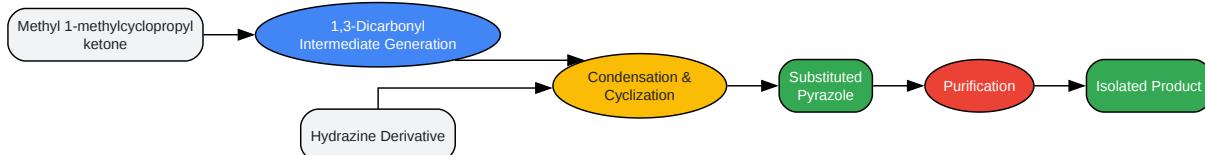
- **Methyl 1-methylcyclopropyl ketone**
- Substituted alkyne (e.g., phenylacetylene)
- Samarium(II) iodide (SmI_2) solution in THF (0.1 M)
- Anhydrous tetrahydrofuran (THF)
- Argon or Nitrogen gas
- Saturated aqueous sodium thiosulfate solution

- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add **Methyl 1-methylcyclopropyl ketone** (1.0 equiv).
- Dissolve the ketone in anhydrous THF (to a concentration of approximately 0.2 M).
- Add the substituted alkyne (2.0-5.0 equiv) to the solution.
- With vigorous stirring, add the solution of Sml_2 in THF (0.1 M, 15-25 mol%) dropwise via syringe.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for 1-4 hours.
- Upon completion, quench the reaction by opening the flask to the air and adding a saturated aqueous solution of sodium thiosulfate.
- Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired substituted cyclopentene.

Quantitative Data for Sml_2 -Catalyzed Coupling Reactions of Aryl Cyclopropyl Ketones with Alkynes


The following data are representative examples from the literature for related aryl cyclopropyl ketones and are intended to provide an indication of expected yields.

Entry	Aryl Cyclopropyl Ketone	Alkyne	Sml ₂ loading (mol%)	Yield (%)
1	2-Methylphenyl cyclopropyl ketone	Phenylacetylene	25	99
2	2,6- Dimethylphenyl cyclopropyl ketone	Phenylacetylene	15	87
3	2-Methylphenyl cyclopropyl ketone	4- Methoxyphenyl acetylene	25	96
4	2-Methylphenyl cyclopropyl ketone	4- (Trifluoromethyl) phenylacetylene	25	85

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. **Methyl 1-methylcyclopropyl ketone** can serve as a precursor to the requisite 1,3-dicarbonyl synthon, or can be directly reacted under specific conditions to form pyrazole derivatives.

A general approach involves the initial formation of a chalcone-like intermediate via an aldol condensation, followed by cyclization with hydrazine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved Consider the mixed aldol condensation reaction of | Chegg.com [chegg.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Computational Study of SmI₂-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SmI₂-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Methyl 1-methylcyclopropyl ketone: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072154#methyl-1-methylcyclopropyl-ketone-as-a-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com